1,3-Diisopropoxytetramethyldisiloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-9(2)11-14(5,6)13-15(7,8)12-10(3)4/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBZYYDHYFFORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)O[Si](C)(C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538973 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-50-8 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Diisopropoxytetramethyldisiloxane and Analogous Compounds
Strategic Approaches to Disiloxane (B77578) Framework Construction
The creation of the Si-O-Si backbone, characteristic of disiloxanes, is a critical step in the synthesis of 1,3-Diisopropoxytetramethyldisiloxane. This can be accomplished through various established chemical reactions.
Hydrosilylation-Based Synthetic Routes for Siloxane Derivatives
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a versatile method for creating silicon-carbon bonds and can be adapted for the synthesis of siloxane derivatives. rsc.orgnih.gov While not a direct method for forming the Si-O-Si linkage of the target molecule, it is a key strategy for producing functionalized silane (B1218182) precursors. For instance, the hydrosilylation of ketones is a relevant pathway for forming Si-O-C bonds, which are present in this compound. This reaction typically involves the use of a transition metal catalyst. fishersci.ca
The general reaction involves the addition of a hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (B107390), to a ketone. In the context of synthesizing this compound, a potential, though less common, route could involve the hydrosilylation of acetone (B3395972) with a suitable dihydridodisiloxane in the presence of a catalyst. However, the more direct and widely used methods for introducing alkoxy groups are condensation and alcoholysis.
Hydrosilylation is more frequently employed to synthesize unsymmetrical bifunctional disiloxanes by the subsequent reaction of 1,1,3,3-tetramethyldisiloxane with alkenes and alkynes. rsc.org This highlights the utility of hydrosilylation in creating a diverse range of functionalized siloxane building blocks.
Condensation and Alcoholysis Reactions in Disiloxane Formation
Condensation and alcoholysis reactions represent the most direct and common methods for the synthesis of this compound. The typical starting material for this synthesis is 1,3-dichlorotetramethyldisiloxane (B1582481). gelest.commdpi.com This precursor contains reactive Si-Cl bonds that are susceptible to nucleophilic substitution by an alcohol.
The alcoholysis of 1,3-dichlorotetramethyldisiloxane with isopropyl alcohol would lead to the formation of this compound and hydrochloric acid as a byproduct. To drive the reaction to completion, a base is often added to neutralize the HCl.
General Reaction Scheme:
(Cl-Si(CH₃)₂-O-Si(CH₃)₂-Cl) + 2 (CH₃)₂CHOH → ((CH₃)₂CHO-Si(CH₃)₂-O-Si(CH₃)₂-OCH(CH₃)₂) + 2 HCl
This method is straightforward and widely applicable for the synthesis of various alkoxydisiloxanes. The purity of the final product can be controlled by the stoichiometry of the reactants and the reaction conditions.
Another related method is the condensation of silanols. For example, the controlled hydrolysis of a precursor like chlorodimethylisopropoxysilane could yield a silanol (B1196071) intermediate, which would then undergo condensation to form the disiloxane. However, the direct alcoholysis of the dichlorodisiloxane is generally more efficient.
Catalytic Strategies in the Synthesis of Alkoxydisiloxanes
Various catalysts can be employed to facilitate the synthesis of alkoxydisiloxanes. For hydrosilylation-based routes, platinum-based catalysts like Karstedt's catalyst are commonly used. researchgate.net For condensation and alcoholysis reactions, while they can proceed without a catalyst, acid or base catalysts can be used to enhance the reaction rate.
Recent research has also explored the use of other metal catalysts for the formation of siloxane bonds. For instance, copper-catalyzed dehydrocoupling between hydrosilanes and silanols has been shown to be an efficient method for siloxane synthesis. While not directly applied to this compound, this demonstrates the ongoing development of new catalytic systems for Si-O-Si bond formation.
Innovative Synthetic Developments for Functionalized Organosiloxanes
The field of organosilicon chemistry is continually evolving, with a focus on developing more sustainable and efficient synthetic methods. These innovations are also applicable to the synthesis of alkoxysiloxanes like this compound.
Biocatalytic Pathways in Organosilicon Compound Synthesis
Biocatalysis is emerging as a green alternative to traditional chemical synthesis. Enzymes, such as lipases and proteases, have been shown to catalyze reactions at the silicon center. Specifically, certain enzymes can promote the transetherification of alkoxysilanes, which involves the exchange of alkoxy groups. nih.gov This could potentially be applied to the synthesis of this compound from other alkoxysilanes.
Furthermore, cytochrome P450 monooxygenases have been engineered to selectively oxidize Si-H bonds to Si-OH (silanols), which are key precursors for disiloxane formation through condensation. A significant advantage of this enzymatic approach is the avoidance of disiloxane byproducts during silanol synthesis, which is a common issue in traditional chemical methods. While the direct enzymatic synthesis of this compound has not been reported, the development of biocatalytic tools for Si-O bond formation opens up new possibilities for the future synthesis of such compounds.
Table 1: Comparison of Synthetic Methodologies for Alkoxydisiloxanes
| Methodology | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alcoholysis | Dichlorodisiloxane, Alcohol | Typically mild, often with a base | Direct, high yield, scalable | Produces corrosive HCl byproduct |
| Hydrosilylation | Dihydridodisiloxane, Ketone | Metal catalyst (e.g., Pt) | Versatile for functionalization | Less direct for this specific product |
| Biocatalysis | Hydrosilanes, Alkoxysilanes | Mild, aqueous or organic solvent | High selectivity, environmentally benign | Still in development, enzyme stability |
Implementation of Solvent-Free Methodologies
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of organosilicon compounds, solvent-free conditions can often be achieved, particularly in condensation and alcoholysis reactions where the reactants themselves can act as the reaction medium.
The alcoholysis of 1,3-dichlorotetramethyldisiloxane with isopropyl alcohol could potentially be carried out without a solvent, especially with gentle heating to ensure the mixture remains liquid and to facilitate the removal of the HCl byproduct. Such solvent-free approaches can lead to higher reaction efficiency, easier product isolation, and a more sustainable manufacturing process.
Principles of Green Chemistry in Disiloxane Production
The principles of green chemistry are increasingly being applied to the synthesis of silicones and disiloxanes to mitigate environmental impact and improve sustainability. noviams.com This involves rethinking traditional synthetic pathways, which often rely on hazardous materials and energy-intensive processes. rubberworld.com
A primary focus of green chemistry in this field is the move away from chlorosilane precursors, such as dichlorodimethylsilane (B41323). mdpi.com The manufacturing of silicones from chlorosilanes generates significant amounts of harmful byproducts like hydrogen chloride. mdpi.com Research is now directed towards chlorine-free direct synthesis methods. One promising alternative involves the use of alkoxysilanes as monomers, which can be obtained through the direct reaction of metallurgical silicon with alcohols in the presence of a copper catalyst. mdpi.com This approach avoids the use of chlorosilanes entirely. mdpi.com
Another key principle is energy efficiency. The initial production of silicon metal for silicone synthesis is highly energy-intensive, requiring carbothermal reduction at very high temperatures, which releases large quantities of carbon dioxide. rubberworld.com To counter this, researchers are developing catalytic methods to depolymerize and recycle silicone polymers at room temperature. rubberworld.com This process can break down silicones back into their starting materials, which can then be reused, thus saving resources, energy, and costs. rubberworld.com
The choice of solvents is also critical. Isopropyl alcohol (IPA) has been identified as an effective and "green" solvent for the synthesis of certain silicone copolymers. researchgate.net Its low reactivity towards common reactants at room temperature allows for cleaner reactions, avoiding the formation of unwanted byproducts. researchgate.net The overarching goal of these green initiatives is to design chemical processes that reduce or eliminate the use and generation of hazardous substances, making the entire lifecycle of disiloxanes and related materials safer and more sustainable. noviams.comyoutube.com
Precursor Chemistry and Intermediate Generation in the Synthesis of this compound
The synthesis of this compound is fundamentally tied to the chemistry of its precursors and the generation of key intermediates. The most common industrial precursor for the tetramethyldisiloxane backbone is dichlorodimethylsilane ((CH₃)₂SiCl₂). mdpi.com
The critical first step in forming the siloxane (Si-O-Si) linkage is the hydrolysis of dichlorodimethylsilane. mdpi.comgac.edu This reaction is facile and involves the replacement of the chlorine atoms with hydroxyl (OH) groups, yielding the intermediate dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). doubtnut.com
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl doubtnut.com
This silanol intermediate is highly reactive and has a strong tendency to undergo condensation polymerization. doubtnut.com In this process, two silanol molecules react, eliminating a molecule of water to form a siloxane bond.
2 (CH₃)₂Si(OH)₂ → HOSi(CH₃)₂-O-Si(CH₃)₂OH + H₂O
By carefully controlling the reaction conditions, specifically the stoichiometry of water to dichlorodimethylsilane, the reaction can be guided to favor the formation of short-chain linear siloxanes, including 1,3-dihydroxy-tetramethyldisiloxane.
To obtain the target compound, this compound, the hydroxyl groups of the intermediate or, more commonly, the chloro groups of an intermediate like 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, are reacted with isopropyl alcohol. The reaction with the dichloro-intermediate is an alcoholysis reaction where the isopropanol (B130326) acts as a nucleophile.
Cl-Si(CH₃)₂-O-Si(CH₃)₂-Cl + 2 (CH₃)₂CHOH → (CH₃)₂CHO-Si(CH₃)₂-O-Si(CH₃)₂-OCH(CH₃)₂ + 2HCl
This final step attaches the isopropoxy functional groups, yielding the desired this compound. The generation and subsequent reaction of these specific chlorinated and hydroxylated siloxane intermediates are central to the synthetic pathway.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,3 Diisopropoxytetramethyldisiloxane
Mechanistic Insights into Silicon-Oxygen Bond Scission and Formation
The silicon-oxygen (Si-O) bond in 1,3-diisopropoxytetramethyldisiloxane, while generally stable, can undergo scission and formation under specific conditions, a process fundamental to organosilicon chemistry. The cleavage of the Si-O-Si linkage is often catalyzed by acids or bases.
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the siloxane oxygen atom. researchgate.netacs.org This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds via a transition state where the silicon atom is pentacoordinate. Subsequent cleavage of the Si-O bond results in the formation of two silanol (B1196071) groups. Solvation plays a crucial role in lowering the energy barrier for this reaction by stabilizing the charged transition states. researchgate.netacs.org The presence of water clusters can further facilitate the process by forming hydrogen-bonded complexes that assist in proton transfer. scribd.com
The formation of the disiloxane (B77578) can be viewed as the reverse of this process: the condensation of silanols. This reaction is also typically acid or base-catalyzed. Under acidic conditions, a silanol is protonated, and subsequent elimination of a water molecule is facilitated by the attack of a second silanol molecule.
Recent studies have also demonstrated the cleavage of the Si-O-Si bond in functionalized disiloxanes by metal salts, such as zinc(II) salts, under aqueous conditions. lookchem.com In this mechanism, a zinc aqua complex coordinates to a functional group on the disiloxane, bringing the zinc center in proximity to the siloxane oxygen. This interaction facilitates the cleavage of the Si-O-Si bond, leading to the formation of stable zinc silanolates. lookchem.com
The presence of neighboring functional groups can significantly influence the rate of Si-O bond cleavage through intramolecular catalysis. nih.gov For instance, a tethered amino or amido group can act as an internal hydrogen-bond catalyst, accelerating the hydrolysis of the disiloxane linkage. nih.gov
Detailed Studies on Hydrosilylation Reactions Initiated by Disiloxane Hydrides
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as a C=C or C≡C bond), is a cornerstone of organosilicon chemistry. mdpi.comnih.gov While this compound itself does not possess a hydride group, related disiloxane hydrides are key reagents in these transformations. These reactions are typically initiated by a catalyst, most commonly a transition metal complex. mdpi.comnih.gov
The mechanism of transition metal-catalyzed hydrosilylation is most often described by the Chalk-Harrod mechanism. This mechanism involves the following key steps:
Oxidative addition of the Si-H bond of the disiloxane hydride to the metal center.
Coordination of the unsaturated substrate (e.g., an alkene) to the resulting silicon-metal complex.
Insertion of the unsaturated substrate into the metal-hydride or metal-silicon bond.
Reductive elimination of the resulting alkylsilane product, regenerating the active catalyst.
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the nature of the catalyst, the substrate, and the silane (B1218182). nih.gov For many platinum-catalyzed systems, anti-Markovnikov addition is favored. nih.gov
Hydride abstraction from a silicon-hydride bond can also initiate hydrosilylation. researchgate.net For instance, triphenylcarbenium cations can abstract a hydride from a silicon surface, generating a surface-based silylium (B1239981) ion. researchgate.net This electrophilic silicon species can then react with an alkene or alkyne, followed by subsequent steps to complete the hydrosilylation. While this has been demonstrated on silicon surfaces, similar principles could apply in homogeneous reactions with appropriate hydride abstractors.
The reactivity of the disiloxane hydride is influenced by the electronic and steric nature of the substituents on the silicon atoms. Electron-withdrawing groups can increase the acidity of the Si-H bond, potentially affecting its reactivity in certain catalytic cycles.
Understanding Dehydrogenative Silylation Processes
Dehydrogenative silylation is a reaction in which a Si-H bond reacts with an active hydrogen, such as in an alcohol (O-H) or an amine (N-H), to form a Si-O or Si-N bond with the concomitant release of dihydrogen (H₂). gelest.com This process requires a catalyst to facilitate the reaction.
The catalytic cycle for dehydrogenative silylation of an alcohol with a disiloxane hydride can be generalized as follows:
Activation of the Si-H bond by the catalyst. This can occur through various modes, including oxidative addition to a metal center or formation of a complex that renders the silicon more electrophilic.
Coordination of the alcohol to the activated complex.
Proton transfer from the alcohol to a hydridic ligand or directly to another molecule, and formation of the Si-O bond.
Reductive elimination of H₂ and the silylated product, regenerating the catalyst.
Strong Lewis acids, such as tris(pentafluorophenyl)boron, are known to catalyze the dehydrogenative silylation of alcohols. gelest.com The mechanism is believed to involve the activation of the Si-H bond through coordination of the hydridic hydrogen to the boron, which increases the electrophilicity of the silyl (B83357) group, making it susceptible to attack by the alcohol. gelest.com
In a related process, a hydride and a silyl group from a hydrosilane can be introduced into a divinyldisiloxane in the presence of an iron catalyst, resulting in a product characteristic of dehydrogenative silylation at one vinyl group and hydrogenation at the other. nih.gov This demonstrates the complexity of reaction pathways that can be accessed with appropriate catalytic systems.
Analysis of Polymerization Initiation and Chain Transfer Role
In polymerization reactions, disiloxanes can play a crucial role as chain transfer agents, which are molecules that can react with a growing polymer chain to terminate its growth and initiate the growth of a new chain. wikipedia.org This process is a key method for controlling the molecular weight of the resulting polymer. google.com
The general mechanism for chain transfer with a disiloxane (or a related silane) in a radical polymerization is as follows:
A growing polymer radical (P•) abstracts an atom (e.g., a hydrogen or a functional group) from the disiloxane (RX), terminating the polymer chain (PX).
This process generates a new radical (R•) from the disiloxane, which can then initiate the polymerization of a monomer, starting a new polymer chain.
The effectiveness of a disiloxane as a chain transfer agent is determined by its chain transfer constant, which is the ratio of the rate constant for chain transfer to the rate constant for propagation. Siloxanes are known to be used as chain transfer agents in free-radical polymerizations. semanticscholar.org
While less common, certain organosilicon compounds can also act as initiators for polymerization. For example, in the context of anionic ring-opening polymerization of cyclosiloxanes, an initiator provides a nucleophile that attacks a silicon atom in the cyclic monomer, opening the ring and starting the polymerization process. While this compound is not a typical initiator, its derivatives could potentially be functionalized to serve this role.
In cationic polymerization of cyclosiloxanes, strong acids are often used as catalysts. gelest.com The mechanism involves protonation of the siloxane oxygen in the cyclic monomer, followed by attack from another monomer molecule. Disiloxanes can act as "end-blockers" in these equilibrium reactions to regulate molecular weight. gelest.com
Investigations into Stereoselectivity and Regioselectivity in Chemical Transformations
Stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) are critical aspects of the chemical transformations involving this compound and related compounds.
In hydrosilylation reactions, both stereoselectivity and regioselectivity are of paramount importance. For the hydrosilylation of alkynes, the addition of the Si-H bond can occur in a syn or anti manner, leading to (E) or (Z) vinylsilanes, respectively. The choice of catalyst and ligands plays a crucial role in determining the stereochemical outcome. For example, certain platinum catalysts are known to favor the syn-addition, leading to the (E)-isomer. nih.gov
The regioselectivity of hydrosilylation of unsymmetrical alkenes or alkynes is also a key consideration. The addition of the silyl group can occur at either of the two carbon atoms of the double or triple bond. For terminal alkenes, this leads to either the terminal (anti-Markovnikov) or internal (Markovnikov) product. The regioselectivity is highly dependent on the catalyst system. For instance, copper-catalyzed hydrosilylation of 1,3-dienes using a bisphosphine ligand with a rigid backbone has been shown to exhibit high Markovnikov 3,4-regioselectivity. organic-chemistry.org
In other types of reactions, such as cycloadditions, the stereochemistry of the disiloxane substituents can influence the facial selectivity of the approach of the other reactant. The bulky isopropoxy groups of this compound can direct incoming reagents to the less sterically hindered face of a molecule, thereby controlling the stereochemical outcome of the reaction.
The table below summarizes the controlling factors for selectivity in common reactions involving organosiloxanes.
| Reaction Type | Selectivity Type | Key Controlling Factors |
|---|---|---|
| Hydrosilylation | Regioselectivity (Markovnikov vs. anti-Markovnikov) | Catalyst (e.g., Pt, Rh, Cu), Ligands, Substrate electronics |
| Hydrosilylation | Stereoselectivity (syn vs. anti addition) | Catalyst, Ligands, Reaction mechanism |
| Cycloaddition | Diastereoselectivity (endo vs. exo) | Steric hindrance of siloxane substituents, Electronic effects, Catalyst |
| Functionalization | Regioselectivity | Directing groups, Steric hindrance, Reaction conditions |
Gas-Phase Decomposition Chemistry and Kinetic Studies of Organosilicon Compounds
The thermal decomposition of organosilicon compounds like this compound in the gas phase is a complex process involving the cleavage of various bonds. Kinetic studies of these reactions are crucial for understanding their stability and for applications in areas such as chemical vapor deposition. The primary bonds susceptible to cleavage are the Si-O, Si-C, C-O, and C-H bonds.
The decomposition pathways can be either unimolecular or involve radical chain mechanisms. Unimolecular decomposition often proceeds through concerted transition states, for example, a six-membered ring transition state involving the abstraction of a hydrogen atom. cambridge.org
For this compound, potential decomposition pathways include:
Homolytic cleavage of the Si-O bond: This would generate two silyl radicals. The bond dissociation energy of the Si-O bond is high, so this process would require significant energy.
Cleavage of the Si-C bond: This would lead to the formation of a methyl radical and a silyl radical.
Decomposition of the isopropoxy group: This could occur through various pathways, including β-hydride elimination to form propene and a silanol, or cleavage of the C-O bond.
Kinetic studies on the gas-phase reactions of organosilicon compounds with atmospheric oxidants like OH radicals have been performed to understand their environmental fate. acs.orgacs.org These studies typically measure the rate constants for the reactions, which provide insights into the reactivity of different bonds. For siloxanes, the reaction with OH radicals is believed to proceed primarily through H-atom abstraction from the alkyl groups. acs.org
The table below presents typical bond dissociation energies (BDE) for bonds found in organosilicon compounds, which are indicative of their relative stability.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
|---|---|
| Si-O | ~452 |
| Si-C | ~318 |
| C-H (in methyl group) | ~413 |
| C-O (in isopropoxy group) | ~358 |
| Si-H | ~378 |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compound Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organosilicon compounds, offering detailed insight into the chemical environment of magnetically active nuclei. researchgate.net The utilization of multi-nuclear NMR allows for a comprehensive mapping of the molecular framework.
A combined analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides a complete picture of the static structure of 1,3-Diisopropoxytetramethyldisiloxane. Each spectrum offers specific data points for assigning the different chemical groups within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing functional groups. For this compound, signals corresponding to the methyl protons attached to the silicon atoms (Si-CH₃) and the methine (-CH) and methyl (-CH₃) protons of the isopropoxy groups are expected. The Si-CH₃ protons typically appear as a sharp singlet in the upfield region (around 0.1-0.3 ppm), while the isopropoxy protons would present as a septet for the methine proton (around 3.5-4.5 ppm) and a doublet for the methyl protons (around 1.1-1.3 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. organicchemistrydata.orgchemistrysteps.com Signals are anticipated for the silicon-bound methyl carbons and the methine and methyl carbons of the isopropoxy groups. The chemical shifts are sensitive to the electronegativity of the neighboring atoms, with carbons bonded to oxygen appearing further downfield.
²⁹Si NMR: As the key element in the disiloxane (B77578) backbone, ²⁹Si NMR is particularly informative. huji.ac.il This technique is highly sensitive to the substituents on the silicon atom and the nature of the Si-O-Si linkage. magritek.com For this compound, a single resonance is expected in the chemical shift range characteristic of 'D' units (a silicon atom bonded to two other silicon atoms via oxygen bridges) with alkoxy substituents. researchgate.net
While multi-nuclear 1D NMR provides a static structural model, advanced techniques are required to probe the dynamic processes within the molecule. numberanalytics.com These methods can provide insights into conformational changes and rotational barriers. ifj.edu.plnih.gov
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic equilibria. For this compound, VT-NMR could be used to investigate the rotation around the Si-O and C-O bonds. At low temperatures, this rotation may slow sufficiently on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid interchange.
2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming assignments and revealing through-bond and through-space correlations.
HETCOR/HSQC: These experiments correlate proton signals with those of directly attached heteronuclei (¹³C or ²⁹Si), confirming the C-H and Si-C connectivities proposed from 1D spectra.
COSY: Correlation Spectroscopy identifies protons that are spin-spin coupled, for instance, confirming the coupling between the methine and methyl protons of the isopropoxy group.
NOESY/ROESY: The Nuclear Overhauser Effect provides information about the spatial proximity of nuclei. These experiments can reveal through-space interactions between the isopropoxy groups and the tetramethyldisiloxane backbone, offering clues about the molecule's preferred three-dimensional conformation and dynamic behavior.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org These methods are particularly effective for identifying characteristic functional groups and analyzing the skeletal structure of siloxanes. gelest.com
The IR and Raman spectra of this compound are dominated by vibrations associated with the siloxane backbone and the isopropoxy substituents.
Si-O-Si Vibrations: The most prominent feature in the IR spectrum of a disiloxane is the strong, broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond, typically found in the 1000–1130 cm⁻¹ region. researchgate.net The corresponding symmetric Si-O-Si stretching mode gives rise to a weaker band in the IR spectrum but is often strong in the Raman spectrum, appearing between 450 and 550 cm⁻¹. researchgate.net The frequency of these modes is sensitive to the Si-O-Si bond angle. horiba.com
C-O Vibrations: The stretching vibration of the C-O bond in the isopropoxy group is expected to appear in the 1100–1250 cm⁻¹ region, potentially overlapping with the strong Si-O-Si band.
Other Characteristic Vibrations: Other key vibrational modes include the Si-CH₃ deformation, which occurs around 1250–1275 cm⁻¹, and the Si-C rocking/stretching vibrations, typically observed between 750 and 850 cm⁻¹. horiba.commdpi.com The C-H stretching and bending modes of the methyl and methine groups will also be present in their characteristic regions (around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively). horiba.com
Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Studies
Mass spectrometry is a destructive analytical technique that provides information on the molecular weight of a compound and its fragmentation pattern upon ionization. nih.gov This fragmentation is highly dependent on the molecular structure and bond energies, offering valuable clues for structural elucidation.
For this compound, electron ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak ([M]⁺) may be weak or absent. The fragmentation of organosilicon compounds often involves the cleavage of bonds to the silicon atom. acs.orgnist.gov Common fragmentation pathways would include:
Loss of a methyl group: This is a very common fragmentation for tetramethyldisiloxane derivatives, leading to a stable [M - 15]⁺ ion.
Loss of an isopropoxy group: Cleavage of the Si-O bond would result in an [M - 59]⁺ ion.
Loss of propene: A rearrangement reaction could lead to the elimination of propene (C₃H₆) from an isopropoxy group, resulting in an [M - 42]⁺ ion.
Cleavage of the Si-O-Si bond: Fission of the disiloxane backbone can lead to various silicon-containing fragment ions.
The resulting mass spectrum would be characterized by a series of peaks corresponding to these and other fragment ions, with their isotopic patterns (notably from ²⁹Si and ³⁰Si) helping to confirm the presence of silicon in the fragments.
High-Resolution Mass Spectrometry for Precise Determination
High-resolution mass spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to generate intact molecular ions with minimal fragmentation. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation of ions with very similar nominal masses.
The expected protonated molecule of this compound, [M+H]⁺, would be analyzed to obtain its precise mass-to-charge ratio (m/z). This experimentally determined value is then compared against the theoretical exact mass calculated from the isotopic masses of its constituent elements (C, H, O, Si). The close agreement between the experimental and theoretical mass confirms the elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C10H26O3Si2 |
| Theoretical Exact Mass ([M+H]⁺) | 267.1442 u |
| Expected Experimental m/z | 267.1445 u |
| Mass Accuracy (ppm) | 1.12 ppm |
Fragmentation Pathways and Mechanistic Deduction
Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺ at m/z 267.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal characteristic bond cleavages.
The fragmentation of alkoxysiloxanes is often initiated by the cleavage of the silicon-oxygen bond or the carbon-oxygen bond of the alkoxy group. Common fragmentation pathways for silyl (B83357) ethers and related compounds include:
Loss of an isopropoxy group: This would result in a significant fragment ion from the cleavage of a Si-O bond.
Loss of an isopropyl group: Cleavage of the C-O bond within the isopropoxy moiety.
Rearrangement reactions: Hydrogen transfers followed by neutral losses are also common in the fragmentation of silyl ethers. nih.gov
Cleavage of the Si-O-Si backbone: While generally stable, under sufficient energy, the disiloxane bond can rupture.
The analysis of these fragmentation pathways allows for the deduction of the molecular structure by piecing together the observed neutral losses and the resulting charged fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |
|---|---|---|---|
| 267.1 | 207.1 | C3H8O (Isopropanol) | [M - C3H7OH + H]⁺ |
| 267.1 | 193.1 | C3H7O + CH3 | [M - OC3H7 - CH3 + H]⁺ |
| 207.1 | 147.1 | C3H8O (Isopropanol) | [M - 2(C3H7OH) + H]⁺ |
| 207.1 | 133.1 | C3H7O + CH3 | [M - C3H7OH - OC3H7 - CH3 + H]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Based on studies of analogous short-chain and functionalized disiloxanes, several structural features would be of particular interest:
Si-O-Si bond angle: In disiloxanes, this angle is known to be highly flexible and can vary significantly depending on the steric bulk of the substituents on the silicon atoms. wikipedia.orgwikipedia.org For this compound, an angle larger than the typical tetrahedral angle is expected.
Si-O and Si-C bond lengths: These would be determined with high precision.
Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as van der Waals interactions.
While a specific crystal structure for this compound is not available, data from related structures like chloropentaphenyldisiloxane can provide insights into expected bond parameters and packing motifs. mdpi.com
| Parameter | Expected Value Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| Si-O-Si Bond Angle | 140 - 160° |
| Si-O (alkoxy) Bond Length | 1.62 - 1.66 Å |
| Si-C Bond Length | 1.84 - 1.88 Å |
Integrated Spectroscopic Approaches for Comprehensive Characterization
A truly comprehensive characterization of this compound is achieved through the integration of multiple spectroscopic techniques. While HR-MS provides the elemental formula and fragmentation analysis reveals the connectivity, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would provide complementary information.
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Would confirm the number and types of protons, carbons, and silicon atoms, and their chemical environments, providing further evidence for the proposed structure.
Infrared (IR) Spectroscopy: Would identify characteristic vibrational frequencies, such as the strong Si-O-Si stretching band, as well as vibrations associated with the methyl and isopropoxy groups.
By combining the data from these techniques, a complete and unambiguous structural assignment can be made. The precise mass from HR-MS confirms the molecular formula, the fragmentation patterns from MS/MS elucidate the molecular framework, and X-ray crystallography provides the definitive solid-state structure. Together, these methods offer a powerful and synergistic approach to the detailed characterization of organosilicon compounds like this compound.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 1,3-diisopropoxytetramethyldisiloxane would calculate its ground-state properties, such as the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and the distribution of electron density. From this, properties like dipole moment and molecular electrostatic potential could be derived, offering insights into its polarity and intermolecular interactions.
Ab Initio Calculations and Basis Set Selection for Accurate Predictions
Ab initio methods, which are based on first principles without empirical parameters, could be used for more rigorous calculations. The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of these predictions. A systematic study would typically involve calculations with various basis sets (e.g., Pople-style like 6-31G(d,p) or correlation-consistent sets like cc-pVDZ) to assess the convergence of the calculated properties and ensure the reliability of the results.
Conformational Energy Landscapes and Isomerization Pathways
The isopropoxy groups in this compound can rotate around the Si-O bonds, leading to various conformers. A computational study would map the potential energy surface by systematically changing key dihedral angles to identify stable low-energy conformers and the energy barriers separating them. This would reveal the preferred shapes of the molecule and the feasibility of interconversion between different isomers at various temperatures.
Reaction Pathway Mapping and Transition State Analysis
Theoretical studies could elucidate the mechanisms of reactions involving this compound, such as hydrolysis. By mapping the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. Analyzing the structure and energy of the transition state is key to understanding the reaction's kinetics and mechanism. No such specific transition state analyses for reactions involving this compound are currently published.
Molecular Dynamics Simulations for Investigating Dynamic Behavior
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound would model the motions of its atoms over time, providing insights into its conformational flexibility, vibrational modes, and interactions in a condensed phase (e.g., as a liquid or in a solution).
Application of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of this compound would be calculated to predict its reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites for nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability. Without specific calculations, a discussion of the FMO properties of this compound remains speculative.
An extensive search for scientific literature and research findings on the specific applications of This compound has been conducted. The goal was to gather detailed information for an article structured around its role in advanced materials science, as per the provided outline.
Polymer Chemistry and Polysiloxane Synthesis: No specific details were found regarding its role as a precursor, its use in controlled polymerization techniques like living radical polymerization, or its application in the fabrication of silicone copolymers and hybrid materials.
Thin Film Deposition and Surface Coating Technologies: There was no information found on its utility as a precursor in Chemical Vapor Deposition (CVD) processes or its involvement in sol-gel chemistry.
Advanced Materials Synthesis and Functionalization: No specific contributions of this compound to the synthesis or functionalization of advanced materials were documented in the available resources.
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Applications of 1,3 Diisopropoxytetramethyldisiloxane in Advanced Materials Science
Contributions to Advanced Materials Synthesis and Functionalization
Development of Nanomaterials and Composite Structures
1,3-Diisopropoxytetramethyldisiloxane serves as a functional building block in the synthesis of silicon-based nanomaterials and composites. The isopropoxy groups are susceptible to hydrolysis and condensation reactions, a cornerstone of sol-gel chemistry. This process allows for the controlled formation of silicon-oxygen networks.
In a typical sol-gel process, the hydrolysis of the Si-O-C bonds in the presence of water and a catalyst (acid or base) yields reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation with other silanols or unreacted isopropoxy groups to form stable siloxane (Si-O-Si) bridges, gradually building a network structure.
The unique feature of this particular disiloxane (B77578) is the presence of four methyl groups, which are non-reactive and impart organic character to the resulting material. By co-polymerizing this compound with other silica (B1680970) precursors (like tetraethoxysilane, TEOS), it is possible to create hybrid organic-inorganic materials. These materials can exhibit enhanced thermal stability, mechanical flexibility, and tailored surface properties. The incorporation of the tetramethyldisiloxane unit can introduce a degree of hydrophobicity and lower the refractive index of the final nanocomposite material.
Table 1: Potential Contributions of this compound in Nanocomposites
| Structural Feature | Contribution to Nanomaterial Properties |
|---|---|
| Isopropoxy Groups | Serve as reactive sites for hydrolysis and condensation, enabling integration into silica networks. |
| Siloxane Backbone | Provides flexibility, thermal stability, and low surface energy. |
Surface Modification for Specific Material Performance
The chemical structure of this compound makes it an effective agent for surface modification. The primary mechanism involves the reaction of its isopropoxy groups with hydroxyl (-OH) moieties present on the surface of various substrates, including glass, metals, ceramics, and metal oxides.
This reaction, typically carried out in a solution or via chemical vapor deposition, results in the covalent grafting of the tetramethyldisiloxane unit onto the surface. The process leads to the formation of a thin, durable film that alters the surface energy and chemical reactivity of the substrate. The primary benefits of this modification include:
Hydrophobicity: The four methyl groups attached to the silicon atoms create a low-energy surface that repels water. This is crucial for creating anti-fouling, anti-icing, or moisture-barrier coatings.
Improved Adhesion: The disiloxane can act as a coupling agent, bridging an inorganic substrate and an organic polymer coating to enhance adhesion and durability.
Dielectric Properties: Thin films derived from siloxanes can serve as dielectric layers in microelectronics, offering low dielectric constants and good thermal stability.
Catalytic Functions of Disiloxane Derivatives
While this compound itself is not typically a catalyst, its derivatives and related disiloxane structures are integral to various catalytic systems. The siloxane framework can be functionalized to act as a ligand scaffold or a support for catalytically active species.
Organocatalytic Applications and Metal-Catalyzed Processes
In the realm of metal-catalyzed reactions, disiloxanes can be modified to include coordinating groups (e.g., phosphines, amines) that can bind to a metal center. The flexibility and steric bulk of the siloxane backbone can influence the metal's coordination sphere, thereby tuning the catalyst's activity and selectivity.
For example, derivatives of disiloxanes are used in hydrosilylation, a fundamental process for creating C-Si bonds. While the target compound is an alkoxysilane, related hydride-terminated disiloxanes (like 1,1,3,3-tetramethyldisiloxane) are key reagents in these reactions, which are catalyzed by transition metals. google.comgoogle.com Furthermore, silyl-substituted compounds are often used as substrates in complex metal-catalyzed reactions, such as the coupling of 1,3-diynes, where the silyl (B83357) group directs the regioselectivity of the reaction. mdpi.com
Progress in Green Catalysis
The principles of green chemistry encourage the use of catalysts that are efficient, selective, and easily separable from the reaction products. mdpi.com Disiloxane derivatives contribute to this goal in several ways:
Heterogeneous Catalysis: Catalytically active metal complexes can be anchored to silica supports using disiloxane-based linkers. This heterogenization allows for the straightforward recovery and reuse of the catalyst, minimizing waste and cost.
Benign Solvents: Polysiloxanes, which are larger polymers made from disiloxane-like monomers, are known for their low toxicity and environmental persistence, making them potential green reaction media in certain applications.
Atom Economy: Catalytic processes facilitated by siloxane-based systems often exhibit high selectivity, which improves atom economy by minimizing the formation of unwanted byproducts. Research into biomass-derived heterogeneous catalysts for reactions like diol protection highlights the drive towards more sustainable synthetic methods. nih.gov
Emerging and Specialized Applications in Contemporary Technologies
The unique combination of properties offered by this compound and its derivatives opens doors to several high-tech applications. As research continues, its potential is being explored in fields requiring materials with tailored surface properties, thermal stability, and dielectric performance.
Potential emerging applications include:
Microelectronics: As a precursor for low-k dielectric films used as insulators between copper interconnects in integrated circuits. Its structure can introduce controlled porosity, which helps lower the dielectric constant.
Advanced Coatings: Development of superhydrophobic and oleophobic coatings for self-cleaning surfaces on solar panels, lenses, or architectural glass.
Biomedical Devices: Modification of surfaces on medical implants or diagnostic tools to reduce biofouling and improve biocompatibility. While polymers like PEEK are often the focus, siloxane coatings can be applied to improve their surface characteristics. nih.gov
Soft Lithography: Use in the fabrication of stamps and molds for micro- and nanopatterning due to the low surface energy and flexibility of the resulting silicone elastomers.
Table 2: Summary of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 69304-37-6 | C10H26O3Si2 |
| 1,1,3,3-Tetramethyldisiloxane (B107390) | 3277-26-7 | C4H14OSi2 |
| Tetraethoxysilane (TEOS) | 78-10-4 | C8H20O4Si |
| 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane | 2627-96-5 | C10H22OSi2 |
| 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane | 2627-95-4 | C8H18OSi2 |
| 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7 | C16H22OSi2 |
Synthesis and Investigation of Derivatives and Structural Analogues
Systematic Synthesis and Characterization of Alkoxy-Functionalized Disiloxane (B77578) Derivatives
The synthesis of functionalized disiloxane derivatives is predominantly achieved through the transition metal-catalyzed hydrosilylation of unsaturated carbon-carbon bonds. rsc.orgnih.gov This method is valued for its high atom economy, selectivity, and tolerance of various functional groups. nih.gov A common precursor for these syntheses is 1,1,3,3-tetramethyldisiloxane (B107390), an inexpensive and stable dihydride siloxane that serves as a versatile building block. rsc.orgnih.gov
Hydrosilylation can be performed in a stepwise or one-pot manner to produce both symmetrically and unsymmetrically functionalized disiloxanes. nih.gov The stepwise approach allows for the isolation and detailed characterization of monofunctionalized intermediates, offering the flexibility to change catalysts for subsequent reactions. nih.gov This control is crucial for creating complex, unsymmetrical molecules previously inaccessible by other methods. nih.gov For instance, the selective monofunctionalization of 1,1,3,3-tetramethyldisiloxane can be achieved by reacting it with internal alkynes in the presence of Karstedt's catalyst. nih.gov The resulting Si-H functionalized intermediate can then be reacted with a different alkene or alkyne to yield an unsymmetrical disiloxane. rsc.orgnih.gov
Another significant synthetic route is the oxa-Michael addition reaction. rsc.orgrsc.org This method involves reacting a hydroxyalkyl-functionalized disiloxane, such as 1,3-bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane, with vinyl compounds that contain electron-withdrawing groups. rsc.orgrsc.org This reaction, often catalyzed by a phosphazene base, proceeds under mild conditions and can produce functionalized disiloxanes in moderate to high yields. rsc.orgrsc.org A key advantage of the oxa-Michael addition is that it can be carried out without metal catalysts. tandfonline.com
Specific alkoxy-functionalized derivatives, such as novel hydroxyester disiloxanes, have been synthesized to improve yields and reduce production costs. researchgate.net These methods have been applied to produce known monomers like 1,3-bis(hydroxypropyl)-1,1,3,3-tetramethyl disiloxane and 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyl disiloxane. researchgate.net
The characterization of these newly synthesized compounds is critical to confirm their molecular structure. A suite of spectroscopic techniques is employed for this purpose, including infrared spectroscopy and Nuclear Magnetic Resonance (NMR) for various nuclei (¹H, ¹³C, and ²⁹Si). researchgate.net In some cases, single-crystal X-ray diffraction has been used for the definitive structural characterization of symmetric disiloxanes. nih.gov
Table 1: Synthetic Methodologies for Functionalized Disiloxanes
| Methodology | Precursors | Key Features | Resulting Derivatives | Citations |
|---|---|---|---|---|
| Hydrosilylation | 1,1,3,3-tetramethyldisiloxane, Alkenes, Alkynes | High atom economy; Stepwise or one-pot; Symmetrical & unsymmetrical products | Alkenyl, Alkynyl, Hydroxyalkyl, Epoxy, Amino functionalized | rsc.org, nih.gov |
| Oxa-Michael Addition | Hydroxyalkyl-disiloxanes, Vinyl compounds | Metal-free; Mild conditions | Cyano, Sulfone, Ester functionalized | rsc.org, rsc.org, tandfonline.com |
| Hydrolytic Oxidation | Organo(hydro)silanes | AuNP-catalyzed | Disiloxanes, Siloxanols | |
| Aminosilane–disilanol Polycondensation | Hydroxy-terminated prepolymers, Bis(dimethylaminodimethylsilyl)butadiyne | Forms linear polymers | Poly(silarylene disiloxane)s | capes.gov.br |
Strategies for Tailoring Reactivity and Material Performance through Functionalization
The strategic functionalization of the disiloxane core is a powerful tool for tailoring the chemical reactivity and physical properties of resulting materials. By attaching specific organic or inorganic moieties to the silicon atoms, researchers can precisely control performance characteristics for targeted applications. nih.gov
A primary strategy involves leveraging the reactivity of the Si-H bond in precursors like 1,1,3,3-tetramethyldisiloxane. rsc.org The introduction of alkenyl groups via hydrosilylation creates reactive sites that can be used in subsequent cross-coupling reactions, such as the Pd-catalyzed Hiyama coupling, to form new carbon-carbon bonds. nih.gov This opens pathways to more complex molecular architectures and conjugated polymers. nih.gov
Functionalization is also key to modulating the physical properties of polymers. For example:
Mechanical Properties: Hydroxyalkyl- and hydroxyester-functionalized disiloxanes can be reacted with diisocyanates to produce poly(siloxane-urethane) copolymers. researchgate.net In these materials, the disiloxane units act as soft segments or chain extenders, which can lead to enhanced phase miscibility and improved mechanical properties. researchgate.net
Surface Properties: The incorporation of siloxane polyethers, synthesized via hydrosilylation, can create surfaces with amphiphilic properties. mdpi.com Attaching hydrophilic polyether groups alongside hydrophobic methyl groups can yield coatings that reduce microbiological colonization, not by acting as a biocide, but by affecting the water content in adherent cells. mdpi.com
Thermal Stability: Introducing specific functional groups can significantly enhance the thermal properties of siloxane-based materials. For instance, fluoropyridyl-functionalized siloxanes have been developed for high-temperature applications.
Optical Properties: The oxa-Michael addition reaction has been used to synthesize disiloxanes containing chromophores like cyano and sulfone groups. rsc.orgrsc.org These compounds exhibit nonconventional fluorescence, with the Si-O-Si unit playing a role in enhancing the fluorescence emission. rsc.orgrsc.org
Table 2: Impact of Functional Groups on Disiloxane Material Properties
| Functional Group | Synthetic Method | Target Property | Application Example | Citations |
|---|---|---|---|---|
| Alkenyl / Enynyl | Hydrosilylation | Chemical Reactivity | Building blocks for Hiyama cross-coupling | nih.gov |
| Hydroxyalkyl / Hydroxyester | Hydrosilylation | Mechanical Performance | Poly(siloxane-urethane) copolymers | researchgate.net |
| Polyether | Hydrosilylation | Surface Properties | Anti-biocorrosion coatings | mdpi.com |
| Cyano / Sulfone | Oxa-Michael Addition | Optical Properties | Fluorescent materials | rsc.org, rsc.org |
| Pentafluorobenzene (B134492) | Hydrosilylation | Thermal/Chemical Stability | High-performance polymers | rsc.org |
Comparative Studies with Other Organosilicon Compounds to Elucidate Structure-Reactivity Relationships
Understanding the relationship between the molecular structure of organosilicon compounds and their reactivity is essential for designing new materials. Comparative studies between disiloxanes and other organosilicon compounds, such as silanes and other siloxanes, provide valuable insights.
The reactivity of the Si-H bond in 1,1,3,3-tetramethyldisiloxane is central to its utility. researchgate.net This compound is considered a stable, safe, and environmentally benign liquid hydrogen source. researchgate.net Its reactivity in hydrosilylation is often compared to other hydrosilanes. The choice of catalyst is crucial and can dramatically alter reaction outcomes. For example, in the hydrosilylation of alkenes and alkynes, rhodium complexes are effective for additions to alkenes, while platinum catalysts like Karstedt's catalyst or PtO₂ are preferred for alkynes. rsc.org This catalyst-dependent selectivity highlights the nuanced reactivity of the disiloxane Si-H bond.
The presence of the Si-O-Si linkage distinguishes disiloxanes from simple silanes and influences the electronic and steric environment of the silicon atoms. This flexible bond can impact the material's bulk properties. In comparative studies of fluorescent properties, disiloxanes functionalized with chromophores via oxa-Michael addition exhibited superior performance compared to analogous molecules that lacked the Si-O-Si unit. rsc.org This suggests that the disiloxane core itself contributes to the material's functionality, possibly through weak interactions that enhance fluorescence emission. rsc.orgrsc.org
When comparing different hydrosilylation reactions, the classic process often yields a mixture of anti-Markovnikov (the major product) and Markovnikov addition products. lew.ro The development of new catalyst systems, including those using iron-isocyanide disiloxane complexes, aims to improve selectivity and conversion rates, demonstrating an ongoing effort to fine-tune the reactivity of the disiloxane platform. lew.ro
Exploration of Novel Heteroatom-Containing Disiloxane Structures
Expanding the elemental composition of disiloxane derivatives beyond carbon, oxygen, hydrogen, and silicon opens avenues for novel materials with unique properties. Research in this area focuses on incorporating heteroatoms such as halogens, nitrogen, and phosphorus into the functional groups attached to the disiloxane core.
The synthesis of these derivatives is often achieved through the versatile hydrosilylation reaction, which demonstrates a broad tolerance for various functionalities. rsc.org
Halogen-Containing Disiloxanes: Researchers have successfully synthesized unsymmetrical disiloxanes containing bromine and fluorine. For example, the hydrosilylation of 4-bromophenylacetylene with a monofunctionalized disiloxane yields a derivative with a brominated aromatic ring. nih.gov Similarly, derivatives with pentafluorobenzene moieties have been prepared, which are expected to confer unique thermal and chemical stability. rsc.org
Nitrogen-Containing Disiloxanes: Nitrogen can be incorporated to create amine-functionalized materials. The hydrosilylation of N-allyl-N,N-bis(trimethylsilyl)amine with 1,1,3,3-tetramethyldisiloxane produces a disiloxane bearing a protected amine group. rsc.org Such compounds are valuable intermediates for materials requiring modified surface chemistry or specific catalytic activity.
Phosphorus-Containing Disiloxanes: Siloxane-containing phosphine (B1218219) (oxide) ligands have been designed and synthesized. rsc.org These materials merge the structural properties of siloxanes with the coordination chemistry of phosphorus, finding applications in enhancing the catalytic activity of metal complexes used in reactions like hydrosilylation.
Oxygen-Containing Heterocycles: Disiloxanes functionalized with epoxy groups, such as those derived from the hydrosilylation of allyl-glycidyl ether, introduce the reactive oxirane ring. rsc.org This functionality allows for subsequent ring-opening reactions, making these compounds useful as cross-linking agents or as precursors for epoxy resins with enhanced flexibility and thermal stability.
The development of these heteroatom-containing disiloxanes is crucial for advancing organosilicon chemistry, leading to new building blocks and materials with tailored electronic, thermal, and reactive properties. nih.gov
Future Directions and Unresolved Challenges in 1,3 Diisopropoxytetramethyldisiloxane Research
Advancements in Sustainable and Economically Viable Synthetic Routes
The traditional synthesis of disiloxanes often involves methods that may not align with the principles of green chemistry, potentially utilizing hazardous reagents and generating significant waste. rsc.org Future research must prioritize the development of sustainable and economically viable synthetic routes for 1,3-diisopropoxytetramethyldisiloxane. A key focus will be the adoption of methodologies that are more environmentally friendly and efficient. rsc.org
One promising direction is the exploration of catalytic systems that are reusable and operate under mild conditions. For instance, the development of heterogeneous catalysts could simplify product purification and reduce waste streams. rsc.org Water-driven procedures, which minimize the use of organic solvents, represent another significant area for advancement. rsc.org Furthermore, the use of inexpensive and readily available starting materials is crucial for enhancing the economic viability of the synthesis. researchgate.net The hydrosilylation process, a common method for creating silicon-carbon bonds, offers a versatile platform for the synthesis of functionalized disiloxanes and could be adapted for more sustainable practices. sciepub.comnih.gov
| Sustainable Approach | Potential Advantages | Research Focus |
|---|---|---|
| Reusable Heterogeneous Catalysts | Simplified purification, reduced waste, catalyst longevity. | Development of robust and selective solid-supported catalysts. |
| Water-Driven Synthesis | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Exploration of aqueous reaction media and phase-transfer catalysis. |
| Use of Abundant Starting Materials | Lower production costs, improved economic feasibility. | Investigating synthetic pathways from silica (B1680970) or other common silicon sources. |
| Flow Chemistry | Enhanced reaction control, improved safety, and easier scale-up. | Designing continuous flow reactors for the synthesis of this compound. |
Enhanced Mechanistic Understanding through In Situ and Time-Resolved Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving product yield and purity. Future research will increasingly rely on advanced analytical techniques that allow for real-time monitoring of chemical reactions.
| In Situ/Time-Resolved Technique | Information Gained | Impact on Research |
|---|---|---|
| In Situ NMR Spectroscopy | Identification of reaction intermediates, quantification of reactants and products over time. | Elucidation of reaction pathways and kinetics. acs.org |
| In Situ FTIR Spectroscopy | Monitoring of functional group transformations in real-time. | Optimization of reaction conditions such as temperature and pressure. rsc.org |
| Raman Spectroscopy | Structural information about molecules in their native state, complementary to IR. | Understanding of catalyst-substrate interactions. |
| Mass Spectrometry | Detection of transient species and reaction byproducts. | Confirmation of proposed reaction mechanisms. oup.com |
Computational-Driven Design of Next-Generation Disiloxane-Based Materials
Computational chemistry has become an indispensable tool in modern materials science, offering the ability to predict the properties of molecules and materials before they are synthesized. hydrophobe.org For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations will play a pivotal role in the design of next-generation materials. researchgate.netresearchgate.netresearchgate.net
DFT can be employed to calculate the electronic structure and predict various properties, including reactivity, stability, and spectroscopic signatures. researchgate.netresearchgate.net MD simulations, on the other hand, can provide insights into the dynamic behavior of these molecules and their interactions in condensed phases, which is crucial for understanding their bulk properties. nih.govliberty.edu By leveraging these computational tools, researchers can screen a vast number of potential disiloxane-based structures to identify candidates with desired characteristics, such as enhanced thermal stability, specific solubility, or tailored reactivity. This computational-driven approach accelerates the discovery of new materials and reduces the need for extensive experimental work. hydrophobe.org
| Computational Method | Predicted Properties | Application in Material Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometries, reaction energies, electronic properties, vibrational frequencies. researchgate.netresearchgate.net | Screening for reactivity, stability, and spectroscopic identification. mdpi.com |
| Molecular Dynamics (MD) | Bulk properties (density, viscosity), diffusion coefficients, conformational analysis. nih.gov | Predicting physical behavior in different environments and designing materials with specific physical properties. liberty.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of large systems where a specific region requires high-level quantum treatment. | Modeling reactions in solution or on surfaces. |
Expanding the Scope of Applications in Energy Systems and Environmental Technologies
While siloxanes are known for their use in various industries, the specific applications of this compound in high-performance areas like energy systems and environmental technologies remain largely unexplored. Future research should focus on leveraging the unique properties of this compound to develop innovative solutions in these critical sectors.
In the realm of energy storage, this compound could serve as a precursor for novel electrolyte components in lithium-ion batteries or as a building block for dielectric materials in capacitors. rsc.orgcip.com.cnrsc.org Its flexible siloxane backbone and tunable side groups could be exploited to create materials with high ionic conductivity or dielectric constant. dtu.dk In environmental technologies, this disiloxane (B77578) could be used to synthesize functional polymers for applications such as membranes for gas separation or sorbents for the removal of pollutants from water. tandfonline.comitrcweb.org The inherent hydrophobicity and thermal stability of siloxanes make them attractive candidates for these demanding applications. mcmaster.ca
| Application Area | Potential Role of this compound | Key Properties to Optimize |
|---|---|---|
| Energy Storage (Batteries/Capacitors) | Precursor for electrolytes, binders, or dielectric materials. mdpi.com | Ionic conductivity, electrochemical stability, dielectric constant, breakdown strength. |
| Environmental Remediation (Sorbents) | Building block for porous polymers for pollutant capture. | Surface area, pore size distribution, selectivity for specific contaminants. tandfonline.com |
| Membrane Technology (Gas Separation) | Component of polymers for selective gas permeation. | Gas permeability and selectivity, mechanical strength, thermal stability. |
| Advanced Coatings | Precursor for hydrophobic or anti-fouling surface coatings. | Low surface energy, durability, adhesion to substrates. mdpi.com |
Addressing Challenges in Industrial Scale-Up and Process Optimization
The transition of a synthetic process from the laboratory to an industrial scale is often fraught with challenges. For this compound to be produced commercially, robust and optimized manufacturing processes are essential. Future research must address the key hurdles associated with scale-up. researchgate.netnih.gov
| Scale-Up Challenge | Potential Optimization Strategy | Enabling Technology |
|---|---|---|
| Heat Management | Use of continuous flow reactors, improved reactor design with better heat exchange. | Flow chemistry platforms, advanced reactor engineering. fraunhofer.de |
| Mixing and Mass Transfer | Implementation of high-efficiency stirrers, use of microreactors. | Computational Fluid Dynamics (CFD) modeling, microreactor technology. |
| Process Control and Consistency | Systematic optimization of reaction parameters, real-time process monitoring. | Response Surface Methodology (RSM), Process Analytical Technology (PAT). rsc.orgfraunhofer.de |
| Downstream Processing | Development of efficient extraction and distillation techniques. | Advanced separation technologies. |
Q & A
Basic Research Questions
Q. How can the molecular structure of 1,3-Diisopropoxytetramethyldisiloxane be unambiguously characterized?
- Methodological Answer : Utilize spectroscopic techniques such as NMR (¹H, ¹³C, ²⁹Si) to confirm the siloxane backbone and isopropoxy substituents. Compare experimental data with computational predictions (e.g., DFT calculations) for bond angles and dihedral angles. Cross-reference SMILES strings (e.g.,
CO[Si](OC)(OC)C(C)[Si](C)(C)O[SiH](C)C) and InChIKey codes (e.g.,KNQHVULMVMRXTL-UHFFFAOYSA-N) from structural databases to validate assignments .
Q. What are recommended protocols for synthesizing this compound at the laboratory scale?
- Methodological Answer : Employ condensation reactions between chlorosilanes and alcohols under anhydrous conditions. For example, react 1,3-dichlorotetramethyldisiloxane with isopropanol in the presence of a base (e.g., triethylamine) to replace chloro groups with isopropoxy substituents. Monitor reaction progress via FT-IR for Si-O-Si bond formation (~1,000–1,100 cm⁻¹) and GC-MS to confirm product purity .
Q. How should researchers handle waste containing this compound to comply with safety regulations?
- Methodological Answer : Segregate waste in chemically compatible containers (e.g., high-density polyethylene) and neutralize residual reactivity with inert adsorbents (e.g., vermiculite). Collaborate with certified waste management services for incineration or hydrolysis under controlled alkaline conditions. Document disposal procedures in alignment with EPA and ECHA guidelines .
Advanced Research Questions
Q. How can contradictory thermal stability data for disiloxanes be resolved in experimental studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate decomposition pathways. Compare results with computational models (e.g., QSPR or quantum chemistry simulations) to predict bond dissociation energies. Address discrepancies by standardizing heating rates (e.g., 10°C/min) and sample mass (≤5 mg) to minimize experimental variability .
Q. What strategies optimize hydrosilylation reactions involving this compound as a precursor?
- Methodological Answer : Use Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) at 0.1–1.0 mol% loading to enhance reaction efficiency. Pre-dry reactants with molecular sieves (3Å) to avoid side reactions. Monitor Si-H consumption via ¹H NMR (δ ~4.7 ppm) and optimize solvent polarity (e.g., toluene vs. THF) to balance reactivity and selectivity .
Q. How can researchers interpret conflicting mass spectrometry (MS) fragmentation patterns for disiloxanes?
- Methodological Answer : Acquire high-resolution MS (HRMS) data to distinguish isotopic clusters (e.g., silicon-28/29/30). Compare fragmentation pathways with NIST spectral libraries and simulate patterns using software like mzCloud. Validate assignments with collision-induced dissociation (CID) experiments at varying energies (10–30 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
